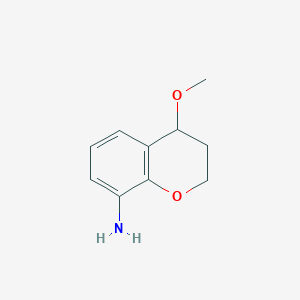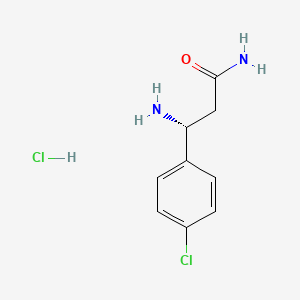
(2-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride
説明
“(2-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “(2-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride” includes a pyrrolidine ring, a fluorophenyl group, and a methanone group . The InChI code for this compound is 1S/C11H12FNO.ClH/c12-10-3-1-2-8 (6-10)11 (14)9-4-5-13-7-9;/h1-3,6,9,13H,4-5,7H2;1H .Physical And Chemical Properties Analysis
The physical form of “(2-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride” is solid . The molecular weight is 229.68 . Other specific physical and chemical properties were not found in the search results.科学的研究の応用
Antiviral Activity
The indole derivatives, which share structural similarities with “(2-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride”, have been reported to exhibit significant antiviral activities . These compounds can inhibit the replication of various RNA and DNA viruses, including influenza A and Coxsackie B4 virus . The presence of the fluorophenyl group may contribute to the compound’s ability to interact with viral proteins, potentially leading to the development of new antiviral drugs.
Anti-inflammatory Applications
Indole derivatives are known for their anti-inflammatory properties . They can modulate the body’s inflammatory response, which is crucial in the treatment of chronic inflammatory diseases . The pyrrolidinyl methanone structure could be pivotal in the synthesis of new anti-inflammatory agents, providing a new avenue for therapeutic intervention.
Anticancer Research
The structural framework of indole, which is part of “(2-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride”, is often found in compounds with anticancer properties . Research into this compound could lead to the discovery of novel mechanisms of action against cancer cells, including apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Indole derivatives have demonstrated antimicrobial efficacy against a range of bacterial and fungal pathogens . The incorporation of the (2-Fluorophenyl)(pyrrolidin-3-yl)methanone group could enhance the antimicrobial activity, making it a potential candidate for developing new antibiotics.
Neuropharmacological Potential
The pyrrolidine ring is a common feature in many neuroactive drugs. It can influence the compound’s ability to cross the blood-brain barrier and interact with central nervous system receptors . This makes “(2-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride” a compound of interest in the development of treatments for neurological disorders.
Enantioselective Synthesis
The pyrrolidine scaffold is known for its role in enantioselective synthesis , which is crucial for creating drugs with high specificity and reduced side effects . The stereogenicity of the pyrrolidine ring in the compound could be exploited to synthesize enantiomerically pure pharmaceuticals.
Hormonal Regulation and Modulation
Compounds containing the pyrrolidine ring have been used to synthesize selective androgen receptor modulators (SARMs), which are important in hormonal therapies . The (2-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride could be a key intermediate in the development of new SARMs with improved safety profiles.
Agricultural Chemistry
Indole derivatives, such as indole-3-acetic acid, play a significant role in plant growth and development . The study of “(2-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride” in agricultural chemistry could lead to the creation of novel plant growth regulators or pesticides.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2-fluorophenyl)-pyrrolidin-3-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO.ClH/c12-10-4-2-1-3-9(10)11(14)8-5-6-13-7-8;/h1-4,8,13H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPWWHIBLBXYEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)C2=CC=CC=C2F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide hydrochloride](/img/structure/B1445657.png)
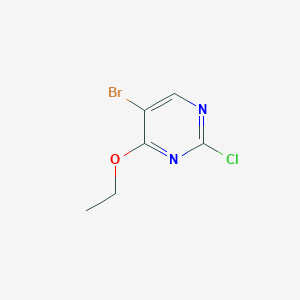
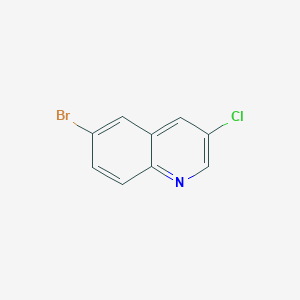
![1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-5-carboxylic acid](/img/structure/B1445662.png)
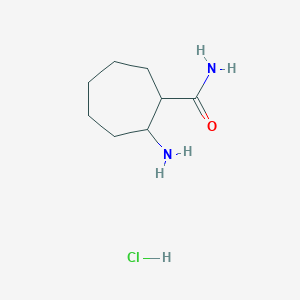

![methyl 2-{6-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetate](/img/structure/B1445667.png)
![5-acetamido-N-[(methylcarbamothioyl)amino]pyridine-3-carboxamide](/img/structure/B1445669.png)
![[5-(2-Furoyl)-2-thienyl]acetic acid](/img/structure/B1445670.png)
![4-[(4-Fluorophenyl)sulfanyl]butane-1-sulfonyl chloride](/img/structure/B1445671.png)
![[2,5'-Bipyrimidine]-5-carbonitrile](/img/structure/B1445672.png)
![7-(Trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B1445674.png)
